

# A Head-to-Head Comparison of Tafluprost and Travoprost on Ocular Hemodynamics

Author: BenchChem Technical Support Team. Date: December 2025



In the management of glaucoma, a primary therapeutic goal is the reduction of intraocular pressure (IOP), a major risk factor for optic nerve damage. Prostaglandin analogs, such as Tafluprost and Travoprost, are frequently utilized as first-line treatments due to their potent IOP-lowering effects. Beyond their impact on IOP, there is growing interest in the effects of these medications on ocular hemodynamics, as alterations in ocular blood flow are also implicated in the pathogenesis of glaucoma. This guide provides a detailed, evidence-based comparison of Tafluprost and Travoprost, focusing on their influence on ocular blood flow and related physiological parameters.

## **Quantitative Data Summary**

The following table summarizes the key quantitative findings from comparative studies on the effects of Tafluprost and Travoprost on intraocular pressure and ocular hemodynamics.



| Parameter                               | Tafluprost<br>(0.0015%)                                                                                                                                                                                                                                                                                                                                                   | Travoprost<br>(0.004%)                                                                                                                                                                                                                                                                  | Key Findings &<br>Citations                                                                                                                                                                                                                                   |
|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Intraocular Pressure<br>(IOP) Reduction | Significant reduction from baseline.[1][2][3] [4] In one study, a 14.3% reduction was observed in patients with normal-tension glaucoma.[2] Another study on POAG patients showed a significant IOP reduction at 8 pm during the second week of follow-up (30.5% reduction).[3]                                                                                           | Significant reduction from baseline.[2] One study reported a 14.0% IOP reduction in patients with normal-tension glaucoma.[2] Both drugs have been shown to be effective in lowering IOP.[2][5]                                                                                         | Both drugs effectively lower IOP, with some studies showing no statistically significant difference between them in overall IOP reduction.[2][5] However, one study noted that Tafluprost may have a greater effect in patients with lower baseline IOPs. [2] |
| Optic Nerve Head<br>(ONH) Blood Flow    | Significantly increased ONH blood flow in animal and human studies.[6][7][8] In rabbits, the rate of increase in ONH blood flow with Tafluprost was significantly higher than with Travoprost after 28 days of administration.[6][7] A study on patients with myopic disc type also showed a significant increase in the mean blur rate (MBR) in the optic nerve head.[1] | Increased ONH blood flow.[6][7][9] One study in conscious rabbits showed an increase in ONH blood flow after 28 days of administration. [6][7] Another study on patients with openangle glaucoma or ocular hypertension found a significant increase in neuroretinal rim blood flow.[9] | Both drugs increase ONH blood flow. However, a study in rabbits suggested that Tafluprost may have a more potent effect in increasing ONH blood flow compared to Travoprost.[6][7]                                                                            |



| Pulsatile Ocular Blood<br>Flow (pOBF) | Information not available in the provided search results. | In a 180-day study, Travoprost was shown to increase pOBF in the short term, and this effect was maintained over the study period.[10] | Travoprost has been shown to have a sustained positive effect on pOBF.[10]             |
|---------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Retrobulbar Blood<br>Flow             | Information not available in the provided search results. | A 6-month clinical trial showed that Travoprost significantly reduced the resistive index of the central retinal artery.[11]           | Travoprost has been observed to have positive effects on retrobulbar hemodynamics.[11] |

## **Experimental Protocols**

The methodologies employed in the cited studies to assess the effects of Tafluprost and Travoprost on ocular hemodynamics vary. Below are summaries of typical experimental protocols.

## Measurement of Optic Nerve Head Blood Flow

A common technique for measuring ONH blood flow is Laser Speckle Flowgraphy (LSFG).[1][6]

- Subjects: Studies have been conducted on both animal models (e.g., conscious rabbits) and human subjects (e.g., patients with normal-tension glaucoma or myopic disc type).[1][6][7]
- Procedure:
  - Baseline ONH blood flow is measured using LSFG, which provides a quantitative index of blood flow, often referred to as the mean blur rate (MBR).[1]
  - Subjects are administered either Tafluprost (0.0015%) or Travoprost (0.004%) topically,
     typically once daily.[7]



- ONH blood flow is then measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes, or after a longer-term treatment period of several weeks).[1][7]
- The percentage change in MBR or other blood flow parameters from baseline is calculated and compared between the two treatment groups.
- Instrumentation: LSFG-NAVI (Softcare Co., Ltd., Fukuoka, Japan) is a frequently used instrument for these measurements.[1]

### Measurement of Pulsatile Ocular Blood Flow

Pulsatile ocular blood flow is often assessed using a Langham Ocular Blood Flow System.

- Subjects: Clinical trials typically involve patients with primary open-angle glaucoma (POAG).
   [12]
- Procedure:
  - Baseline IOP and pOBF are measured for all participants.
  - Patients are randomized to receive either Tafluprost or Travoprost eye drops.
  - Follow-up measurements of IOP and pOBF are taken at specified intervals (e.g., 15, 30, 60, 90, and 180 days).
  - Changes in pOBF from baseline are compared between the treatment groups.

### **Measurement of Retrobulbar Blood Flow**

Color Doppler Imaging (CDI) is the standard method for evaluating blood flow in the retrobulbar vessels.[11][13]

- Subjects: Patients with newly diagnosed open-angle glaucoma are often recruited for these studies.[13]
- Procedure:
  - Baseline blood flow velocities (peak systolic velocity and end-diastolic velocity) and the resistive index are measured in the ophthalmic artery, central retinal artery, and short



posterior ciliary arteries using CDI.

- Patients are randomly assigned to a treatment group (Tafluprost or Travoprost).
- Follow-up CDI measurements are performed after a predetermined treatment period (e.g., 6 months).[11]
- Changes in hemodynamic parameters from baseline are analyzed and compared between the groups.

# Visualizations Signaling Pathway

Both Tafluprost and Travoprost are prostaglandin F2α analogs that exert their effects by acting as selective agonists at the prostanoid FP receptor.[14][15][16][17][18][19] Their primary mechanism for lowering IOP is by increasing the uveoscleral outflow of aqueous humor.[14][15] [16][18] The exact downstream signaling cascade that leads to increased ocular blood flow is still under investigation but is thought to be independent of the IOP-lowering effect and may involve direct vasodilation.[6][8]





Click to download full resolution via product page

Caption: Signaling pathway of Tafluprost and Travoprost.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for a clinical trial comparing the effects of Tafluprost and Travoprost on ocular hemodynamics.





Click to download full resolution via product page

Caption: Experimental workflow for drug comparison.



In conclusion, both Tafluprost and Travoprost are effective in lowering IOP and appear to have beneficial effects on ocular hemodynamics by increasing blood flow to the optic nerve head. While both drugs demonstrate efficacy, some evidence, primarily from animal studies, suggests that Tafluprost may have a more pronounced effect on increasing optic nerve head blood flow.

[6][7] Further head-to-head clinical trials in human subjects are needed to definitively establish the comparative effects of these two important glaucoma medications on ocular circulation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of topical tafluprost on optic nerve head blood flow in patients with myopic disc type
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized crossover study comparing tafluprost 0.005% with travoprost 0.004% in patients with normal-tension glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. Effects of Tafluprost on Ocular Blood Flow PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effects of Tafluprost on Ocular Blood Flow PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effects of travoprost eye drops on intraocular pressure and pulsatile ocular blood flow: a 180-day, randomized, double-masked comparison with latanoprost eye drops in patients with open-angle glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aoa.org [aoa.org]
- 12. Effects of travoprost eye drops on intraocular pressure and pulsatile ocular blood flow: a 180-day, randomized, double-masked comparison with latanoprost eye drops in patients with open-angle glaucoma PMC [pmc.ncbi.nlm.nih.gov]



- 13. karger.com [karger.com]
- 14. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 15. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 16. chemignition.com [chemignition.com]
- 17. Travoprost Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Travoprost in the management of open-angle glaucoma and ocular hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Tafluprost and Travoprost on Ocular Hemodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15157856#head-to-head-comparison-of-tafluprost-and-travoprost-on-ocular-hemodynamics]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com